3-chloro-4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, piperazine, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the fluoro group: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the benzenesulfonamide group: This can be done through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic medium at elevated temperatures.
Reduction: Often performed in anhydrous solvents under inert atmosphere.
Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-chloro-4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biology: The compound may serve as a tool for studying biological pathways and mechanisms.
Industry: It can be utilized in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- 3-chloro-4-fluorophenylpiperazine
- N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methylpiperazin-1-yl)but-1-yn-1-yl)quinazolin-6-yl)acrylamide
Uniqueness
Compared to similar compounds, 3-chloro-4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H25ClFN3O5S |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
3-chloro-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H25ClFN3O5S/c1-30-13-8-24-32(28,29)16-6-7-20(17(22)14-16)31-15-21(27)26-11-9-25(10-12-26)19-5-3-2-4-18(19)23/h2-7,14,24H,8-13,15H2,1H3 |
InChI Key |
TXWWGFMYIFSNJE-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
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